![molecular formula C11H16N4O B1399473 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine CAS No. 1247561-58-5](/img/structure/B1399473.png)
2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, such as 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine, often involves the use of Grignard reagents. These reagents are added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C. This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine is defined by its molecular formula, C11H16N4O.Scientific Research Applications
Synthesis and Molecular Docking
A series of novel pyridine derivatives, including ones based on 2-hydrazino-4-(piperidin-1-ylcarbonyl)pyridine, were synthesized for molecular docking and in vitro screenings against GlcN-6-P synthase. These compounds demonstrated moderate to good binding energies and exhibited antimicrobial and antioxidant activities (Flefel et al., 2018).
Synthesis of Quinazolinone Hydrazones
Hydrazones derived from 2-hydrazino-4-(piperidin-1-ylcarbonyl)pyridine were synthesized through condensation with D-sugars, demonstrating a straightforward approach for preparing such derivatives under mild conditions (Abdel-megeed et al., 2014).
Antibacterial and Antitumor Activity
The synthesis of pyridine hydrazyl thiazole metal complexes, including derivatives of 2-hydrazino-4-(piperidin-1-ylcarbonyl)pyridine, led to the discovery of compounds with specificity for certain bacteria and cancer cell lines. This indicates potential applications in pharmaceutical development (Zou et al., 2020).
Fluorescent Sensors
Novel hydrazide-based fluorescent sensors derived from 2-hydrazino-4-(piperidin-1-ylcarbonyl)pyridine were created for detecting Cu2+ and Hg2+ in aqueous solution. These sensors displayed high sensitivity and selectivity, with potential for environmental monitoring applications (Wang et al., 2014).
Antimalarial Activity
In vitro and in silico studies revealed that 2-(2-hydrazinyl)thiazole derivatives, including those based on 2-hydrazino-4-(piperidin-1-ylcarbonyl)pyridine, showed significant antimalarial activity. This opens avenues for the development of new antimalarial agents (Makam et al., 2014).
properties
IUPAC Name |
(2-hydrazinylpyridin-4-yl)-piperidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-14-10-8-9(4-5-13-10)11(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOSDEOAZBMHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.